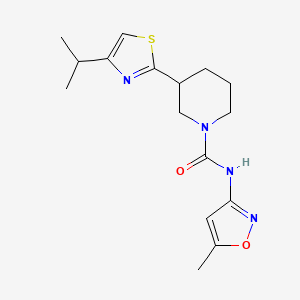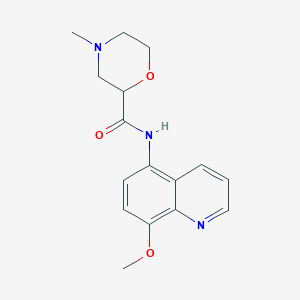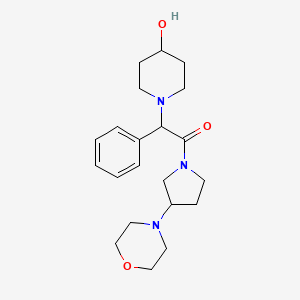![molecular formula C16H19N5O3 B6753955 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one](/img/structure/B6753955.png)
1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one is a complex organic compound featuring a unique combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a nitrile oxide, with a cyclopropyl group to form the 1,2,4-oxadiazole ring.
Piperidine ring attachment: The oxadiazole derivative is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution.
Pyrimidinone formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or pyrimidinone rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, under conditions such as reflux in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism by which 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole derivatives:
Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Pyrimidinone derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Uniqueness: 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one is unique due to the combination of these three distinct heterocyclic structures within a single molecule, which can result in unique chemical and biological properties not seen in simpler analogs.
Eigenschaften
IUPAC Name |
1-[2-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-13(10-21-8-2-6-17-16(21)23)20-7-1-3-12(9-20)14-18-15(24-19-14)11-4-5-11/h2,6,8,11-12H,1,3-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAJMUNRNKRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=NC2=O)C3=NOC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone](/img/structure/B6753881.png)

![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6753892.png)
![4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6753898.png)
![N-[4-oxo-4-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]butan-2-yl]cyclopentanecarboxamide](/img/structure/B6753904.png)
![1-benzyl-4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B6753907.png)
![2-[[[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]methyl]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6753913.png)
![5-Methyl-3-[1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B6753916.png)
![8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione](/img/structure/B6753938.png)
![N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6753944.png)


![1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6753966.png)
![N-[2-(cyclopropylsulfamoyl)ethyl]cyclopropanesulfonamide](/img/structure/B6753973.png)
